methyl 3-[({4-[bis(2-chloroethyl)sulfamoyl]phenyl}carbonyl)amino]-5-fluoro-1H-indole-2-carboxylate
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Overview
Description
METHYL 3-[(4-{[BIS(2-CHLOROETHYL)AMINO]SULFONYL}BENZOYL)AMINO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(4-{[BIS(2-CHLOROETHYL)AMINO]SULFONYL}BENZOYL)AMINO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The process typically includes:
Formation of the indole core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents like Selectfluor.
Attachment of the sulfonyl group: This is typically done through sulfonylation reactions using sulfonyl chlorides.
Formation of the bis(2-chloroethyl)amino group: This step involves nucleophilic substitution reactions with bis(2-chloroethyl)amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(4-{[BIS(2-CHLOROETHYL)AMINO]SULFONYL}BENZOYL)AMINO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the nitro group to an amino group.
Substitution: This can involve nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
METHYL 3-[(4-{[BIS(2-CHLOROETHYL)AMINO]SULFONYL}BENZOYL)AMINO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-[(4-{[BIS(2-CHLOROETHYL)AMINO]SULFONYL}BENZOYL)AMINO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE involves its interaction with DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication. This makes it a potent anticancer agent as it can prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-[(4-{[BIS(2-CHLOROETHYL)AMINO]SULFONYL}BENZOYL)AMINO]-1H-INDOLE-2-CARBOXYLATE: Similar structure but lacks the fluorine atom.
METHYL 3-[(4-{[BIS(2-CHLOROETHYL)AMINO]SULFONYL}BENZOYL)AMINO]-5-CHLORO-1H-INDOLE-2-CARBOXYLATE: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in METHYL 3-[(4-{[BIS(2-CHLOROETHYL)AMINO]SULFONYL}BENZOYL)AMINO]-5-FLUORO-1H-INDOLE-2-CARBOXYLATE enhances its biological activity and stability, making it more effective as an anticancer agent compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C21H20Cl2FN3O5S |
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Molecular Weight |
516.4 g/mol |
IUPAC Name |
methyl 3-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C21H20Cl2FN3O5S/c1-32-21(29)19-18(16-12-14(24)4-7-17(16)25-19)26-20(28)13-2-5-15(6-3-13)33(30,31)27(10-8-22)11-9-23/h2-7,12,25H,8-11H2,1H3,(H,26,28) |
InChI Key |
AIWJZVHNRPWGEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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